Hydroxyprogesterone

Catalog No.
S515733
CAS No.
68-96-2
M.F
C21H30O3
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyprogesterone

CAS Number

68-96-2

Product Name

Hydroxyprogesterone

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

DBPWSSGDRRHUNT-CEGNMAFCSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

solubility

0.00648 mg/mL

Synonyms

17 alpha Hydroxyprogesterone, 17 alpha-Hydroxyprogesterone, 17 Hydroxyprogesterone, 17-alpha-Hydroxyprogesterone, 17-Hydroxyprogesterone, 17-Hydroxyprogesterone, (17 alpha)-Isomer, 17-Hydroxyprogesterone, (9 beta, 10 alpha)-Isomer

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

The exact mass of the compound Hydroxyprogesterone is 330.2195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.96e-05 m0.00648 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15468. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Progestins - Progesterone - Hydroxyprogesterones. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

17α-Hydroxyprogesterone (17-OHP) is a C-21 endogenous steroid hormone and a critical chemical intermediate in the pharmaceutical industry. Unlike its parent compound progesterone, 17-OHP features a hydroxyl group at the C17-alpha position, making it a mandatory precursor for the downstream synthesis of glucocorticoids, androgens, and synthetic progestins. Commercially, it appears as a white to off-white crystalline solid with a molecular weight of 330.46 g/mol and is soluble in organic solvents such as chloroform and methanol [1]. For industrial and laboratory buyers, 17-OHP is primarily procured either as a high-purity analytical standard for clinical LC-MS/MS diagnostics or as a bulk synthetic intermediate, rather than as a final active pharmaceutical ingredient (API), due to its rapid metabolic clearance in its unesterified form[1].

Generic substitution of 17-Hydroxyprogesterone with closely related steroids leads to immediate process or formulation failure. Substituting with the parent compound, progesterone, stalls corticosteroid synthesis because introducing the C17-alpha hydroxyl group chemically is a complex, low-yield process [2]. Conversely, substituting unesterified 17-OHP with its common esterified prodrug, 17-hydroxyprogesterone caproate (17-OHPC), is a critical error in formulation procurement; 17-OHPC is highly lipophilic with a terminal half-life of 10 to 16 days designed for depot injections, whereas unesterified 17-OHP clears rapidly [3]. Furthermore, the massive thermal discrepancy—17-OHP melts at 219 to 223 °C compared to approximately 121 °C for progesterone and 17-OHPC—means that swapping these materials will fundamentally alter solid-state processing, crystallization, and high-temperature reaction parameters [1].

Thermal Stability and Solid-State Processability

Thermal characterization reveals a stark contrast between 17-OHP and its structural relatives, directly impacting its handling and processability in synthetic workflows. Crystalline 17-OHP exhibits a melting point of 219–223 °C [1]. In contrast, both the parent compound progesterone and the esterified derivative 17-hydroxyprogesterone caproate (17-OHPC) melt at significantly lower temperatures, typically between 119 °C and 131 °C [2]. This nearly 100 °C difference in melting temperature indicates a much higher crystal lattice energy for 17-OHP, allowing it to withstand higher temperature reaction conditions without premature melting or thermal degradation.

Evidence DimensionMelting point / Thermal stability
Target Compound Data219–223 °C
Comparator Or BaselineProgesterone (121–131 °C) and 17-OHPC (119–121 °C)
Quantified Difference~100 °C higher melting point for 17-OHP
ConditionsStandard atmospheric pressure, crystalline solid state

The significantly higher thermal stability of 17-OHP dictates different crystallization protocols and allows for higher-temperature synthetic steps compared to its parent or esterified forms.

Precursor Suitability for Corticosteroid Synthesis

17-OHP is distinctly suited as a precursor for corticosteroid synthesis due to the pre-existing C17-alpha hydroxyl group. In biological and biomimetic pathways, 17-OHP serves as the direct substrate for 21-hydroxylase, rapidly yielding 11-deoxycortisol . Procuring progesterone as a cheaper baseline alternative fails in this context, as progesterone lacks this hydroxyl group and must first undergo C17-hydroxylation—a step that is notoriously difficult to achieve with high regioselectivity in synthetic chemistry.

Evidence DimensionStructural readiness for 21-hydroxylation
Target Compound DataDirect precursor requiring only 21-hydroxylation to form 11-deoxycortisol
Comparator Or BaselineProgesterone (requires complex prior C17-hydroxylation)
Quantified DifferenceEliminates one major, low-yield regioselective hydroxylation step
ConditionsCorticosteroid synthetic pathways

Procuring 17-OHP instead of progesterone is essential for the efficient, high-yield downstream synthesis of glucocorticoids like hydrocortisone.

Pharmacokinetic Profile and API Suitability

A critical procurement distinction exists between unesterified 17-OHP and its caproate ester (17-OHPC) regarding in vivo performance. Pharmacokinetic studies demonstrate that unesterified 17-OHP has a very short half-life and low oral bioavailability, making it unsuitable as a sustained-release therapeutic [1]. In contrast, 17-OHPC exhibits a prolonged terminal half-life of 10 to 16 days in human subjects, allowing for weekly depot injections [2]. Consequently, unesterified 17-OHP cannot be utilized as a drop-in active pharmaceutical ingredient (API) for long-acting progestin formulations.

Evidence DimensionTerminal half-life
Target Compound DataRapid clearance, short half-life (hours)
Comparator Or Baseline17-OHPC (10–16 days half-life)
Quantified Difference>10-fold longer half-life for the esterified comparator
ConditionsIn vivo mammalian and clinical pharmacokinetic models

Buyers must strictly differentiate between 17-OHP (used as an intermediate) and 17-OHPC (used as a depot API) to avoid catastrophic formulation failures.

Analytical Specificity in LC-MS/MS Diagnostic Workflows

High-purity 17-OHP is heavily procured as an analytical standard for clinical diagnostics, specifically for Congenital Adrenal Hyperplasia (CAH). In LC-MS/MS workflows, 17-OHP can be quantified with a limit of quantification (LOQ) of 1 nmol/L (or ~0.52 ng/mL) from dried blood spots, without cross-reactivity from structurally similar steroids like 17-hydroxypregnenolone[1]. When compared to traditional immunoassays, which suffer from high false-positive rates due to generic steroid cross-reactivity, the use of targeted 17-OHP LC-MS/MS calibration reduced false-positive screening tests from 172 to 40 in a standardized newborn cohort [2].

Evidence DimensionDiagnostic specificity and Limit of Quantification (LOQ)
Target Compound DataLOQ of 1 nmol/L via LC-MS/MS with zero cross-reactivity
Comparator Or BaselineImmunoassays (high cross-reactivity)
Quantified Difference>75% reduction in false-positive rates using specific 17-OHP LC-MS/MS vs immunoassays
ConditionsDried blood spot (DBS) clinical analysis

Laboratories must procure high-purity 17-OHP standards to ensure accurate LC-MS/MS calibration, as generic steroid mixtures or immunoassay kits fail to provide the necessary specificity.

Intermediate for Glucocorticoid API Synthesis

Due to its pre-existing C17-alpha hydroxyl group, 17-OHP is the primary starting material for the commercial synthesis of hydrocortisone and other corticosteroids, bypassing the difficult regioselective C17-hydroxylation of progesterone.

Precursor for Synthetic Progestin Manufacturing

17-OHP is the direct chemical precursor for manufacturing long-acting depot progestins, such as 17-hydroxyprogesterone caproate (17-OHPC) and medroxyprogesterone acetate (MPA), via straightforward esterification and structural modification [1].

Calibration Standard for Clinical LC-MS/MS Diagnostics

High-purity 17-OHP is strictly required as a primary calibration standard in neonatal screening for Congenital Adrenal Hyperplasia (CAH), providing the necessary analytical specificity to overcome the false-positive rates inherent in traditional immunoassays [2].

Solid-State Formulation Research

With a melting point near 220 °C, 17-OHP serves as a high-stability model compound in solid-state chemistry and crystallography studies, contrasting sharply with lower-melting steroids like progesterone during thermal stress testing[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

330.21949481 g/mol

Monoisotopic Mass

330.21949481 g/mol

Heavy Atom Count

24

LogP

3.17 (LogP)
3.17

Appearance

Solid powder

Melting Point

222-223 °C
219 - 220 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21807M87J2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H360 (95.12%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Cyproterone is a steroidal antiandrogen that has been used in the treatment of prostate cancer in many countries of the world, but not in the United States. Cyproterone therapy can be associated with serum enzyme elevations during therapy and has been linked to many instances of clinically apparent acute liver injury, some of which were fatal.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

THERAPEUTIC USES. ...CONTRACEPTION...FUNCTIONAL UTERINE BLEEDING... DYSMENORRHEA...PREMENSTRUAL TENSION...ENDOMETRIOSIS...THREATENED & HABITUAL ABORTION...EVALUATION OF OVARIAN FUNCTION & DIAGNOSIS OF PREGNANCY...SUPPRESSION OF POST-PARTUM LACTATION...ENDOMETRIAL CARCINOMA. /PROGESTINS/
CHEMOTHERAPEUTIC AGENTS USEFUL IN NEOPLASTIC DISEASE: HYDROXYPROGESTERONE CAPROATE (DELALUTIN) FOR ENDOMETRIUM, RENAL CELL, BREAST, PROSTATE. /CAPROATE/
...IN METASTATIC & RECURRENT ENDOMETRIAL CARCINOMA. THEY PRODUCE REMISSIONS FOR PROLONGED PERIODS IN ABOUT 25% OF PT WHEN METASTASES ARE CONFINED TO PULMONARY AREA. LARGER DOSES...WHEN DISEASE RECURS IN OSSEOUS, INTRA-ABDOMINAL, OR PELVIC SITES. ...USED PARENTERALLY IN RENAL CARCINOMA. /PROGESTAGEUS/
WHEN USED TO REGULATE IRREGULAR ESTRUS CYCLE, IT IS USUALLY COMBINED WITH ESTROGEN. /CAPROATE/
For more Therapeutic Uses (Complete) data for 17ALPHA-HYDROXYPROGESTERONE (15 total), please visit the HSDB record page.

Pharmacology

Hydroxyprogesterone is a physiological progestin that is produced during glucocorticoid and steroid hormone synthesis and is increased during the third trimester of pregnancy. Hydroxyprogesterone binds to the cytoplasmic progesterone receptors in the reproductive system and subsequently activates progesterone receptor mediated gene expression.

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03D - Progestogens
G03DA - Pregnen (4) derivatives
G03DA03 - Hydroxyprogesterone

Mechanism of Action

ADMIN OF ESTROGEN & PROGESTIN, AS CONTAINED IN COMBINATION OR SEQUENTIAL PREPN, COULD INTERFERE WITH FERTILITY IN ANY ONE OF SEVERAL WAYS. HOWEVER, IT IS CLEAR THAT, AS CURRENTLY USED, MIXTURE INHIBITS OVULATION. ...CONTINUED ACTION OF PROGESTERONE SERVES TO INHIBIT RELEASE OF LH. /PROGESTINS/
IT ACTS AS ANTIGONADOTROPHIC AGENT ON ANTERIOR PITUITARY INHIBITING FSH RELEASE &, THUS, FOLLICULAR GROWTH, ESTROGEN PRODUCTION, & ESTRUS. IT ALSO INHIBITS LH RELEASE, THUS PREVENTING OVULATION, CORPORA LUTEA FORMATION, & FURTHER PROGESTERONE SECRETION. BY INHIBITING LH...HOLDS PROGESTERONE LEVELS IN CHECK.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard

Health Hazard

Other CAS

68-96-2
604-09-1

Absorption Distribution and Excretion

...DURATION OF ACTION IS LONGER /THAN PROGESTERONE/, BUT ITS ONSET OF ACTION IS SLOWER. SINGLE INJECTION OF SOLN OF HYDROXYPROGESTERONE CAPROATE IN OIL WILL EXERT PROGESTATIONAL EFFECTS FOR 1-2 WK. /CAPROATE/
ABOUT 50-60% OF ADMIN RADIOACTIVE PROGESTERONE APPEARS IN URINE & ABOUT 10% IN FECES. ... WHEN PROGESTERONE IS GIVEN FOR PROLONGED PERIOD, DURING LUTEAL PHASE OF CYCLE, OR DURING PREGNANCY, LARGER PROPORTION (25-30%) APPEARS IN URINE AS PREGUANEDIOL. /PROGESTERONE/
RATE OF TURNOVER OF ENDOGENOUS PROGESTERONE IS UNUSUALLY RAPID, T/2 IN BLOOD BEING FEW MIN, & DOUBTLESS EXOGENOUS MATERIAL IS HANDLED IN SAME WAY. SMALL AMT...IS STORED IN BODY FAT... PRESUMABLY, ABSORPTION FROM INTESTINAL TRACT IS PROMPT, BUT COMPD IS RAPIDLY TRANSFORMED DURING PASSAGE THROUGH LIVER... /PROGESTERONE/

Metabolism Metabolites

17alpha-hydroxy-progesterone has known human metabolites that include 17Beta-21-dihydroxyprogesterone.
17alpha-hydroxy-progesterone is a known human metabolite of progesterone.

Wikipedia

17%CE%B1-Hydroxyprogesterone

Drug Warnings

VET: AVOID BREEDING TREATED ANIMALS UNTIL SECOND POST-TREATMENT ESTRUS CYCLE. SEVERE PYOMETRA-LIKE SYNDROMES HAVE OCCURRED IN TREATED ANIMALS DEPRIVED OF NORMAL ESTRUS STIMULATING EFFECTS ON UTERINE ENDOMETRIUM...
WHETHER TAKING ORAL CONTRACEPTIVES OF PROGESTIN-ESTROGEN TYPE PRODUCED HIGHER INCIDENCE OF OCULAR & OPHTHALMO-NEUROLOGIC DISEASES THAN WOULD OCCUR SPONTANEOUSLY IN UNMEDICATED WOMEN OR IN PREGNANT WOMEN WAS NOT ANSWERED CONCLUSIVELY... /PROGESTINS/
CONTRAINDICATIONS TO THEIR USE ARE THROMBOEMBOLIC DISORDERS OR PAST HISTORY OF THESE CONDITIONS, MARKEDLY IMPAIRED HEPATIC FUNCTION, KNOWN OR SUSPECTED CARCINOMA OF BREAST OR OTHER ESTROGEN-DEPENDENT NEOPLASIA, & UNDIAGNOSED GENITAL BLEEDING. /ORAL CONTRACEPTIVES/

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

HYDROXYPROGESTERONE IS ESTERIFIED BY HEATING WITH CAPROIC ANHYDRIDE IN PRESENCE OF P-TOLUENE-SULFONIC ACID UNDER ATMOSPHERE OF NITROGEN. US PATENT 2,753,360. /CAPROATE/
JULIAN ET AL, US PATENT 2,648,662 (1953 TO GLIDDEN)...STORK ET AL, US PATENTS 2,802,839 & 2,805,203 (BOTH 1957 TO SYNTEX)...DULANEY, MCALEER; US PATENTS 2,777,843; 2,786,856/7; 2,813,060 (ALL 1957 TO MERCK & CO)...PEDERSON, US PATENT 3,000,883 (1961 TO UPJOHN).

General Manufacturing Information

PROGESTINS CANNOT BE EQUATED AS GROUP WITH PROGESTERONE BECAUSE SOME ARE INHERENTLY ESTROGENIC, SOME SLIGHTLY ANDROGENIC, & SOME PURELY PROGESTATIONAL; CORRESPONDINGLY, THEIR OVULATION-INHIBITING POTENTIALITIES MAY BE MEDIATED IN SOMEWHAT DIFFERENT WAYS. /PROGESTINS/

Interactions

...ESTROGEN ENHANCED SUPPRESSIVE EFFECT OF PROGESTIN & LED TO GENERAL USE OF MIXTURE OF TWO. /PROGESTINS/

Stability Shelf Life

CRYSTALS SHOULD NOT BE EXPOSED TO HEAT & LIGHT /CAPROATE/

Dates

Last modified: 08-15-2023
1: Ambroziak U, Bednarczuk T, Ginalska-Malinowska M, Małunowicz EM, Grzechocińska B, Kamiński P, Bablok L, Przedlacki J, Bar-Andziak E. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - management in adults. Endokrynol Pol. 2010 Jan-Feb;61(1):142-55. Review. PubMed PMID: 20205117.
2: Ambroziak U, Bednarczuk T, Ginalska-Malinowska M, Małunowicz EM, Grzechocińska B, Kamiński P, Bablok L, Przedlacki J, Bar-Andziak E. [Congenital adrenal hyperplasia due to 21-hydroxylase deficiency--management in adults]. Endokrynol Pol. 2010;61 Suppl 1:7-21. Polish. PubMed PMID: 22127631.
3: Choi JH, Kim GH, Seo EJ, Kim KS, Kim SH, Yoo HW. Molecular analysis of the AR and SRD5A2 genes in patients with 46,XY disorders of sex development. J Pediatr Endocrinol Metab. 2008 Jun;21(6):545-53. PubMed PMID: 18717241.
4: Imrich R, Lukac J, Rovensky J, Radikova Z, Penesova A, Kvetnansky R, Huckova M, Vigas M, Macho L, Koska J. Lower adrenocortical and adrenomedullary responses to hypoglycemia in premenopausal women with systemic sclerosis. J Rheumatol. 2006 Nov;33(11):2235-41. PubMed PMID: 17086608.
5: Reed-Kane D Pharmd Fiacp Faca Fc, Kirschbaum K Phd. Prevention of preterm delivery with compounded 17a-hydroxyprogesterone caproate. Int J Pharm Compd. 2006 May-Jun;10(3):165-71. PubMed PMID: 23974228.
6: Korkhov VV, Lesik EA, Petrosian MA, Ivanov AP, Tapil'skasia NI. [Experimental progestogenic activity of novel derivatives of 17alpha-hydroxyprogesterone]. Eksp Klin Farmakol. 2003 Jul-Aug;66(4):36-8. Russian. PubMed PMID: 14558350.
7: Ozgen AG, Bayraktar F, Yilmaz C. Low basal androstenedione levels plus augmented 17alpha-hydroxyprogesterone and low dehydroepiandrosterone sulfate responses to adrenocorticotropic hormone stimulation in patients with adrenal incidentaloma. Endocr Pract. 2001 Nov-Dec;7(6):448-53. PubMed PMID: 11747281.
8: Kreider DL, Rorie R, Brown D, Maxwell C, Miller F, Wright S, Brown A. Ovulation rate and litter size in gilts immunized against androstenedione and 17alpha-hydroxyprogesterone. J Anim Sci. 2001 Jul;79(7):1691-6. PubMed PMID: 11465355.
9: Anderson DC, Child DF, Sutcliffe CH, Buckley CH, Davies D, Longson D. Cushing's syndrome, nodular adrenal hyperplasia and virilizing carcinoma. Clin Endocrinol (Oxf). 1978 Jul;9(1):1-14. PubMed PMID: 209918.
10: Berg AA, Kjessler B. In vitro-metabolism of 3H-progesterone in human testicular tissue: IV Before and after long-term gonadotrophin treatment; including one 47, XYY-male. Acta Endocrinol Suppl (Copenh). 1976;207:49-59. PubMed PMID: 797212.
11: Kjessler B, Berg AA. In vitro-metabolism of 3H-progesterone in human testicular tissue: I Adult males. Acta Endocrinol Suppl (Copenh). 1976;207:3-22. PubMed PMID: 797210.
12: Berg AA, Kjessler B, Lundkvist K. In vitro-metabolism of 3H-progesterone in human testicular tissue: II Prepubertal and adolescent boys. Acta Endocrinol Suppl (Copenh). 1976;207:23-35. PubMed PMID: 797209.

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